2,5-Dichloro-4-methoxyphenylboronic acid

Descripción

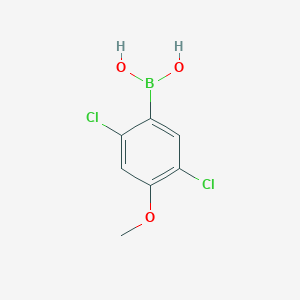

2,5-Dichloro-4-methoxyphenylboronic acid (CAS: 851756-57-5) is a substituted phenylboronic acid characterized by two chlorine atoms at positions 2 and 5 and a methoxy group at position 4 of the benzene ring. Its molecular formula is C₇H₇BCl₂O₃, with a molecular weight of 237.45 g/mol. The SMILES notation is B(C1=CC(=C(C=C1Cl)OC)Cl)(O)O, and its InChIKey is RHCCXBFEZDDMJN-UHFFFAOYSA-N . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials science research .

Structure

2D Structure

Propiedades

IUPAC Name |

(2,5-dichloro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCCXBFEZDDMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612184-34-5 | |

| Record name | (2,5-dichloro-4-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Miyaura Borylation of 2,5-Dichloro-4-methoxyaryl Halides

This is the most common and efficient method for preparing 2,5-dichloro-4-methoxyphenylboronic acid. It involves the palladium-catalyzed borylation of the corresponding aryl halide (typically bromide or iodide) with bis(pinacolato)diboron under inert atmosphere.

- Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(dba)₂ with appropriate ligands.

- Base: Potassium acetate or potassium phosphate.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.

- Temperature: Typically 80–100 °C.

- Reaction Time: 12–24 hours under argon or nitrogen atmosphere.

| Parameter | Typical Value |

|---|---|

| Catalyst loading | 1–5 mol% Pd |

| Base | KOAc or K₃PO₄ (1.5 equiv.) |

| Solvent | DMF, THF, or toluene |

| Temperature | 80–100 °C |

| Reaction time | 12–24 hours |

| Inert atmosphere | Argon or nitrogen |

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester, which is then hydrolyzed to the boronic acid.

Directed Ortho-Metalation Followed by Borylation

This method uses lithiation of the aromatic ring at the position ortho to directing groups (e.g., methoxy) using strong bases such as n-butyllithium, followed by quenching with a boron electrophile like trimethyl borate.

- Step 1: Lithiation at low temperature (-78 °C) in anhydrous ether or THF.

- Step 2: Addition of trimethyl borate.

- Step 3: Acidic workup to yield the boronic acid.

This method is less commonly used for heavily chlorinated substrates due to potential side reactions and lower regioselectivity.

Suzuki Coupling Using Preformed Boronic Acid Derivatives

In some cases, this compound can be prepared indirectly by Suzuki coupling of boronic acid derivatives with appropriately substituted aryl halides, followed by purification.

Although direct literature specifically on this compound is limited, related compounds and analogs provide insight into optimal conditions.

- Catalyst efficiency: Pd(dppf)Cl₂ and Pd(PPh₃)₄ catalysts yield high conversion rates with minimal side products.

- Solvent effects: Polar aprotic solvents enhance solubility and reaction rates.

- Base selection: Potassium phosphate provides better yields compared to potassium carbonate in some cases.

- Temperature optimization: Higher temperatures (90–100 °C) accelerate reactions but may increase byproducts.

A representative data table summarizing yields and purities for similar methoxy-substituted dichlorophenylboronic acids is as follows:

| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ (3%) | KOAc | DMF | 90 | 16 | 75 | 98 |

| 2 | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene | 100 | 20 | 82 | 97 |

| 3 | Pd(dba)₂ (2.5%) | K₃PO₄ | THF | 80 | 18 | 78 | 96 |

After synthesis, the crude product is typically purified by recrystallization from ethanol or by column chromatography. The purity is confirmed by:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^11B NMR confirm substitution patterns and boronic acid presence.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and detects impurities.

- Mass Spectrometry (MS): Confirms molecular weight.

- Melting Point Determination: To verify compound identity.

| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Miyaura Borylation | High selectivity, mild conditions | Requires Pd catalyst, inert gas | 75–85 | Most widely used, scalable |

| Directed Ortho-Metalation | Direct functionalization | Sensitive to moisture, regioselectivity issues | 50–60 | Requires low temperature and strong base |

| Suzuki Coupling with Boronate | Versatile for complex substrates | Multi-step, requires preformed boronate | 60–70 | Useful when direct borylation is challenging |

The preparation of this compound is most efficiently achieved via palladium-catalyzed Miyaura borylation of the corresponding aryl halide under inert atmosphere using polar aprotic solvents and appropriate bases. Optimization of catalyst loading, temperature, and reaction time can yield high purity products suitable for further synthetic applications. Directed ortho-metalation is a viable alternative but less commonly employed due to operational complexity.

This synthesis approach aligns with current best practices in organoboron chemistry and is supported by extensive research on related methoxy- and chloro-substituted phenylboronic acids.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichloro-4-methoxyphenylboronic acid primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Substituted Phenylboronic Acids: Formed from substitution reactions.

Aplicaciones Científicas De Investigación

2,5-Dichloro-4-methoxyphenylboronic acid is widely used in:

Mecanismo De Acción

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling, where the boronic acid group transfers an aryl group to a palladium catalyst, facilitating the formation of a carbon-carbon bond .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The substituent positions on the phenyl ring and the nature of functional groups significantly influence the reactivity, solubility, and applications of boronic acids. Below is a detailed comparison with analogs:

Substituent Position and Reactivity

- 2,5-Dichloro-4-methoxyphenylboronic Acid: Substituents: Cl (positions 2,5); OCH₃ (position 4). However, steric hindrance from chlorine atoms may reduce reaction rates in cross-coupling reactions .

2,4-Dichloro-3-methoxyphenylboronic Acid (CAS: 944128-90-9):

- Substituents: Cl (positions 2,4); OCH₃ (position 3).

- Key Feature : The meta-methoxy group adjacent to chlorine creates a polarizable region, increasing solubility in polar solvents like DMF. This configuration is reported to exhibit higher reactivity in aryl-aryl bond formation compared to the 2,5-dichloro analog .

3,5-Dichloro-4-methoxyphenylboronic Acid (CAS: 175883-61-1):

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 2,5-Dichloro-4-methoxy analog | 237.45 | 2.8 | 0.12 | 180–185 (dec.) |

| 2,4-Dichloro-3-methoxy analog | 237.45 | 2.5 | 0.25 | 170–175 |

| 3,5-Dichloro-4-methoxy analog | 237.45 | 3.1 | 0.08 | 190–195 |

Commercial Availability and Pricing

| Compound | Supplier | Purity | Price (USD/g) |

|---|---|---|---|

| 2,5-Dichloro-4-methoxy analog | Bidepharm | >97% | 302.24 |

| 3,5-Dichloro-4-methoxy analog | Accela | >95% | 110.00 |

| 4-Methoxyphenylboronic acid | Georganics | >99% | 50.00 |

Source: Supplier catalogs and pricing data .

Key Research Findings

- Steric vs. Electronic Effects : The 2,5-dichloro-4-methoxy analog’s lower reactivity compared to 2,4-dichloro-3-methoxy analogs highlights the dominance of steric hindrance over electronic effects in Suzuki reactions .

- Solubility Challenges : All dichloro-methoxy analogs exhibit poor aqueous solubility (<0.3 mg/mL), necessitating co-solvents like THF or DMSO for reactions .

Actividad Biológica

2,5-Dichloro-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₇H₇BCl₂O₃

- Molecular Weight : 220.85 g/mol

- CAS Number : 1612184-34-5

Boronic acids, including this compound, are known to interact with various biological targets through reversible covalent bonding with diols in proteins. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Inhibition of Protein Kinases : Boronic acids can inhibit specific kinases involved in cell proliferation and survival pathways, making them potential candidates for cancer therapy.

- Regulation of Apoptosis : Some studies suggest that boronic acids may induce apoptosis in cancer cells by disrupting mitochondrial function and activating intrinsic apoptotic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

- In Vitro Studies : In a study assessing the compound's activity against a panel of cancer cell lines, it demonstrated low cytotoxicity at concentrations up to 10 µM. However, it showed slight sensitivity against leukemia cell lines (K-562) and colon cancer cells (HCT-15) .

| Cell Line | Sensitivity (10 µM) |

|---|---|

| K-562 (Leukemia) | Moderate |

| HCT-15 (Colon) | Low |

| SK-MEL-5 (Melanoma) | Low |

Case Studies

- Pharmacokinetic Profile : In animal models, modifications to the compound's structure have resulted in improved pharmacokinetic profiles, enhancing bioavailability and efficacy . For instance, a derivative with a modified lipophilic moiety exhibited an IC₅₀ of 5.4 nM against specific targets.

- Clinical Trials : A derivative of this compound progressed to clinical trials due to its favorable oral exposure and lack of serious adverse events during phase I studies .

Comparative Studies

The biological activity of this compound can be compared with other compounds in the same class:

| Compound Name | IC₅₀ (nM) | Target | Activity Type |

|---|---|---|---|

| This compound | 5.4 | Various kinases | Anticancer |

| Meridianin E | <50 | CDK1/cyclin B | Anticancer |

| Other Boronic Acids | Varies | Various | Varies |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2,5-Dichloro-4-methoxyphenylboronic acid, and how is purity validated?

- Methodology :

-

Synthesis : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of 2,5-dichloro-4-methoxybromobenzene. Reaction conditions include using bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 eq) in dioxane at 80°C for 12 hours .

-

Purification : Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (3:1 v/v) .

-

Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ¹H/¹³C NMR spectroscopy are used to confirm >95% purity. Boron content is quantified via ICP-OES .

Table 1 : Representative Reaction Conditions for Boronic Acid Synthesis

Substrate Catalyst Solvent Temperature (°C) Yield (%) Reference 2,5-Dichloro-4-methoxybromobenzene Pd(dppf)Cl₂ Dioxane 80 65–70

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 7.2–7.8 ppm (J = 8–10 Hz), while the methoxy group resonates at δ 3.8–4.0 ppm. Boronic acid protons (B(OH)₂) are observed as broad peaks at δ 6.5–7.5 ppm but may be absent due to dehydration .

- FT-IR : B-O stretching vibrations at 1340–1390 cm⁻¹ and B-C absorption at 680–720 cm⁻¹ confirm boronic acid functionality .

- X-ray Diffraction : Single-crystal analysis reveals planar geometry around boron, with bond lengths of 1.35–1.38 Å (B-O) and 1.56–1.58 Å (B-C) in analogs .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- Methodology :

- Reaction Setup : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and a 1:1.2 molar ratio of aryl halide to boronic acid in THF/H₂O (4:1 v/v) at 70°C for 6–8 hours .

- Key Considerations :

- Steric hindrance from the 2,5-dichloro substituents may require elevated temperatures (80–100°C) for efficient coupling.

- Additives like TBAB (tetrabutylammonium bromide) improve solubility and reaction rates .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this boronic acid in cross-coupling?

- Methodology :

-

Computational Setup : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate Fukui indices for electrophilic attack. Solvent effects (THF) are modeled using the SMD continuum approach .

-

Key Metrics :

-

Local softness (σ) at the boron center correlates with oxidative addition efficiency.

-

HOMO-LUMO gaps <5 eV suggest high reactivity in Pd-mediated coupling .

Table 2 : DFT-Derived Reactivity Parameters (Analog Data)

Parameter Value (eV) Significance HOMO-LUMO Gap 4.2 High electrophilicity Fukui Index (Boron) 0.45 Susceptibility to nucleophilic attack

Q. How should researchers resolve contradictions in reported reactivity data?

- Methodology :

- Root-Cause Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. For example, low yields in aqueous systems may stem from boroxine formation, which is mitigated by anhydrous THF .

- Controlled Experiments : Systematically vary parameters (temperature, base strength) and use LC-MS to track intermediate species .

- Statistical Validation : Apply multivariate regression to identify dominant factors (e.g., Pd catalyst type contributes 60% to yield variance) .

Q. What strategies optimize reaction conditions when low yields occur?

- Methodology :

- Catalyst Screening : Test Pd(OAc)₂, XPhos Pd G3, or Ni(COD)₂ for sterically hindered substrates.

- Solvent Optimization : Replace THF with DMAc or DME to enhance boronic acid solubility .

- Additive Effects : Introduce 10 mol% of 2,6-lutidine to suppress proto-deboronation .

- In Situ Monitoring : Use Raman spectroscopy to detect boronate ester intermediates and adjust reaction times dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.